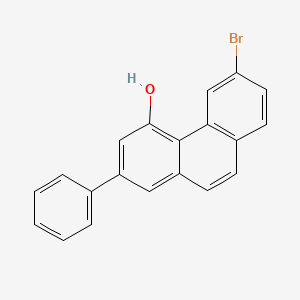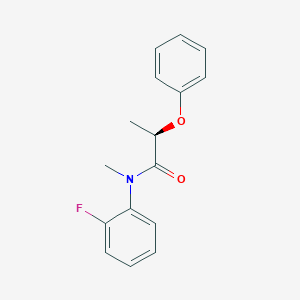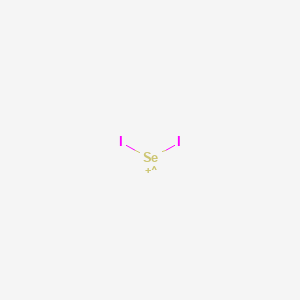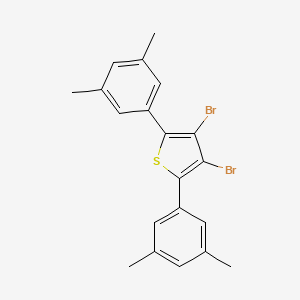
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, a methyl group, and a carbonitrile group attached to the indole core
Méthodes De Préparation
The synthesis of 1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, chloro, methyl, and carbonitrile groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups introduced or modified during the reaction.
Applications De Recherche Scientifique
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways . The presence of the carbonitrile group can enhance binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-chloro-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoroindole: Used in medicinal chemistry for its antiviral properties.
1H-Indole-3-carbaldehyde: A precursor for synthesizing various biologically active compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
922184-66-5 |
|---|---|
Formule moléculaire |
C17H13ClN2 |
Poids moléculaire |
280.7 g/mol |
Nom IUPAC |
1-benzyl-5-chloro-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-12-16(10-19)15-9-14(18)7-8-17(15)20(12)11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 |
Clé InChI |
JZKISBBHEKBVOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

